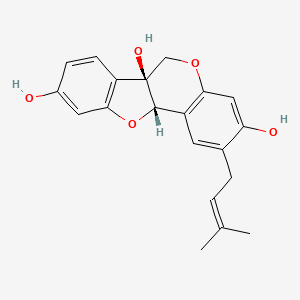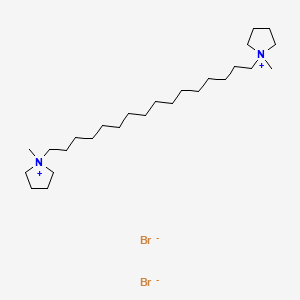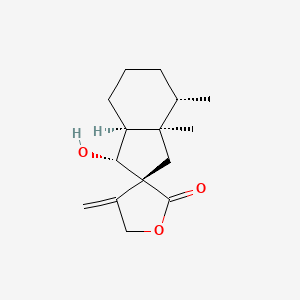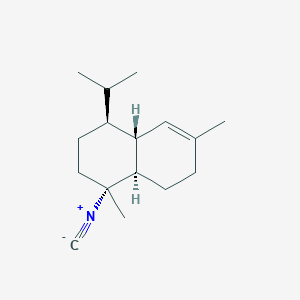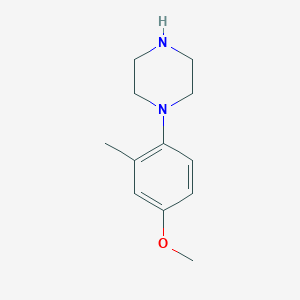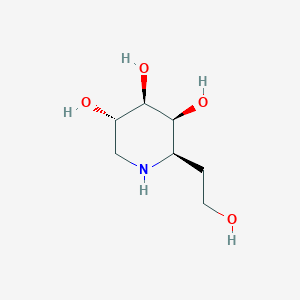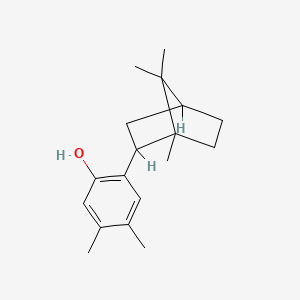
Xibornol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xibornol est une substance lipophile aux propriétés antiseptiques, principalement utilisée en Italie et en Espagne. Elle est principalement administrée dans la gorge sous forme de spray de bain de bouche. Le composé a été découvert dans les années 1970 et est connu pour son efficacité contre les agents pathogènes Gram-positifs des voies respiratoires .
Méthodes De Préparation
La préparation de Xibornol implique des voies de synthèse qui comprennent la réaction du 3,4-xylénol avec le chlorure d'isobornyle dans des conditions spécifiques. Les méthodes de production industrielle impliquent généralement l'utilisation de systèmes d'administration de médicaments auto-micro-émulsifiant pour créer des suspensions aqueuses pour l'administration topique .
Analyse Des Réactions Chimiques
Xibornol subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des quinones.
Réduction : Il peut être réduit pour former des dérivés phénoliques.
Substitution : this compound peut subir des réactions de substitution aromatique électrophile, où le groupe phénolique peut être substitué par d'autres groupes fonctionnels. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude des antiseptiques lipophiles.
Industrie : Employé dans la formulation de sprays antiseptiques topiques et de bains de bouche.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec les membranes cellulaires bactériennes, ce qui conduit à une réduction de la division cellulaire et de la synthèse des acides nucléiques, des protéines et des peptidoglycanes. Cela entraîne l'inhibition de la croissance bactérienne et l'élimination des agents pathogènes .
Applications De Recherche Scientifique
Xibornol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipophilic antiseptics.
Industry: Employed in the formulation of topical antiseptic sprays and mouthwashes.
Mécanisme D'action
The mechanism of action of Xibornol involves its interaction with bacterial cell membranes, leading to a reduction in cellular division and the synthesis of nucleic acids, proteins, and peptidoglycans. This results in the inhibition of bacterial growth and the elimination of pathogens .
Comparaison Avec Des Composés Similaires
Xibornol est unique par rapport aux autres composés similaires en raison de ses propriétés lipophiles spécifiques et de son efficacité contre un large éventail d'agents pathogènes Gram-positifs. Les composés similaires comprennent :
Phénol : Un composé aromatique plus simple aux propriétés antiseptiques, mais moins efficace contre un large éventail d'agents pathogènes.
Chlorhexidine : Un antiseptique largement utilisé ayant une activité antimicrobienne plus large, mais une structure chimique et des propriétés différentes.
This compound se distingue par son application spécifique dans le traitement des infections des voies respiratoires et sa structure chimique unique qui renforce ses propriétés lipophiles .
Propriétés
IUPAC Name |
4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHMQWZFJXKLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472406 |
Source


|
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-99-0, 13741-18-9 |
Source


|
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xibornol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
